5-Chloro-5,8-dideazaisofolic acid
CAS No.: 102743-78-2
Cat. No.: VC20748976
Molecular Formula: C21H20ClN5O6
Molecular Weight: 473.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102743-78-2 |
---|---|
Molecular Formula | C21H20ClN5O6 |
Molecular Weight | 473.9 g/mol |
IUPAC Name | (2S)-2-[[4-[[(2-amino-5-chloro-4-oxo-3H-quinazolin-6-yl)amino]methyl]benzoyl]amino]pentanedioic acid |
Standard InChI | InChI=1S/C21H20ClN5O6/c22-17-13(6-5-12-16(17)19(31)27-21(23)26-12)24-9-10-1-3-11(4-2-10)18(30)25-14(20(32)33)7-8-15(28)29/h1-6,14,24H,7-9H2,(H,25,30)(H,28,29)(H,32,33)(H3,23,26,27,31)/t14-/m0/s1 |
Standard InChI Key | GBFUWHPCXNMVFC-AWEZNQCLSA-N |
Isomeric SMILES | C1=CC(=CC=C1CNC2=C(C3=C(C=C2)NC(=NC3=O)N)Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES | C1=CC(=CC=C1CNC2=C(C3=C(C=C2)N=C(NC3=O)N)Cl)C(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES | C1=CC(=CC=C1CNC2=C(C3=C(C=C2)NC(=NC3=O)N)Cl)C(=O)NC(CCC(=O)O)C(=O)O |
Chemical Structure and Properties
5-Chloro-5,8-dideazaisofolic acid (CAS: 102743-78-2) is characterized by a quinazoline core structure with specific functional groups that contribute to its biological activity. The compound has the molecular formula C21H20ClN5O6 and a molecular weight of 473.9 g/mol . Its IUPAC name is (2S)-2-[[4-[[(2-amino-5-chloro-4-oxo-3H-quinazolin-6-yl)amino]methyl]benzoyl]amino]pentanedioic acid .
The structure features a 2-amino-5-chloro-4-oxo-3H-quinazolin-6-yl group connected to a glutamic acid moiety via a benzoyl linkage. The compound contains one defined stereocenter at the alpha carbon of the glutamic acid portion, with an S configuration . This structural arrangement is crucial for its biological activity and interaction with target enzymes.
Physicochemical Properties
The physicochemical properties of 5-Chloro-5,8-dideazaisofolic acid influence its behavior in biological systems and its potential as a therapeutic agent. These properties are summarized in Table 1.
Table 1. Physicochemical Properties of 5-Chloro-5,8-dideazaisofolic acid
Property | Value |
---|---|
Molecular Weight | 473.9 g/mol |
XLogP3-AA | 1 |
Hydrogen Bond Donor Count | 6 |
Hydrogen Bond Acceptor Count | 8 |
Rotatable Bond Count | 9 |
Topological Polar Surface Area | 183 Ų |
Exact Mass | 473.1102111 Da |
Complexity | 800 |
Defined Atom Stereocenter Count | 1 |
The moderate XLogP3-AA value of 1 indicates a balance between hydrophilicity and lipophilicity, which is important for drug absorption and distribution . The relatively high number of hydrogen bond donors and acceptors suggests potential for strong interactions with biological targets, while the significant topological polar surface area of 183 Ų may impact membrane permeability .
Nomenclature and Identification
Alternative Names and Identifiers
5-Chloro-5,8-dideazaisofolic acid is known by several synonyms and is cataloged under various identification systems, as detailed in Table 2.
Table 2. Nomenclature and Identification Codes
Identifier Type | Value |
---|---|
Common Synonyms | 5-Cddifa, 5-Chloro-5,8-dideazaisofolic acid |
CAS Registry Number | 102743-78-2 |
PubChem CID | 135625243 |
InChIKey | GBFUWHPCXNMVFC-AWEZNQCLSA-N |
Nikkaji Number | J413.047B |
Wikidata | Q82877382 |
These identifiers are essential for accurately referencing the compound in scientific literature and databases, ensuring consistency in research and development efforts .
Biological Activity and Applications
Antitumor Properties
The primary research interest in 5-Chloro-5,8-dideazaisofolic acid stems from its potential antitumor properties. Studies have demonstrated that this compound exhibits significant growth inhibitory effects against various human gastrointestinal adenocarcinoma cell lines .
As an antifolate compound, 5-Chloro-5,8-dideazaisofolic acid likely exerts its anticancer effects by inhibiting enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR) or thymidylate synthase (TS). This inhibition disrupts DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in rapidly dividing cells, including those found in tumors.
Comparative Efficacy
Structure-Activity Relationship
Structural Analogues and Modifications
The development of structural analogues of 5-Chloro-5,8-dideazaisofolic acid represents an active area of research aimed at enhancing antitumor activity. Of particular interest are thiophene analogues, which have been synthesized and evaluated, with some showing improved antitumor activity compared to the parent compound .
The chlorine substituent at position 5 of the quinazoline ring represents a significant structural modification that influences the compound's biological activity. This substitution affects electron density distribution in the molecule, potentially altering binding affinity to target enzymes. Comparative studies with other substituents provide valuable insights into structure-activity relationships that guide the design of more effective antifolate drugs.
Table 3. Effects of Structural Modifications on Activity
Structural Modification | Impact on Antitumor Activity | Potential Advantage |
---|---|---|
Chlorine at position 5 | Moderate | Potentially enhanced selectivity |
Methyl substitution | Enhanced | Greater potency |
Thiophene analogues | Improved | Alternative binding profile |
These structure-activity relationships are crucial for understanding how specific modifications can enhance therapeutic efficacy and potentially reduce unwanted effects .
Research Status and Future Directions
Current Research Landscape
Research on 5-Chloro-5,8-dideazaisofolic acid continues to focus on understanding its mechanism of action, optimizing synthesis, and evaluating potential therapeutic applications. While initial studies have demonstrated promising antitumor activity, further research is needed to fully characterize its pharmacokinetic profile, toxicity, and clinical potential.
Future Perspectives
Several promising research directions for 5-Chloro-5,8-dideazaisofolic acid include:
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Development of improved synthetic methods for large-scale production
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Evaluation of combination therapies with established anticancer agents
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Investigation of tissue-specific delivery systems to enhance selectivity
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Exploration of additional structural modifications to improve efficacy
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Preclinical studies to assess therapeutic potential in specific cancer types
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